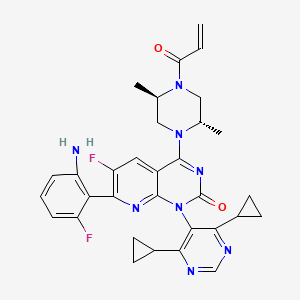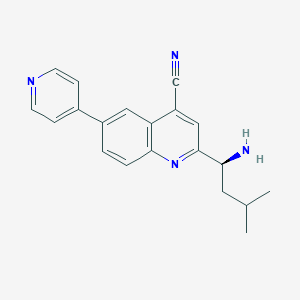
DSPE-PEG46-Folate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DSPE-PEG46-Folate is a compound that combines distearoylphosphatidylethanolamine (DSPE), polyethylene glycol (PEG) with a molecular weight of 46, and folate. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The folate component allows for targeted delivery to cells expressing folate receptors, which are often overexpressed in certain types of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG46-Folate involves several steps:
Activation of DSPE: Distearoylphosphatidylethanolamine is first activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with PEG: The activated DSPE is then reacted with polyethylene glycol (PEG) to form DSPE-PEG. This reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Attachment of Folate: Finally, folate is conjugated to the DSPE-PEG using a similar coupling reaction with DCC and NHS.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reactions.
Purification: Industrial purification techniques such as large-scale chromatography and ultrafiltration are employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-PEG46-Folate undergoes several types of chemical reactions:
Substitution Reactions: The amine group of folate can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the folate moiety.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the activation and conjugation steps.
Solvents: Organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are used in the synthesis and purification processes.
Catalysts: Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance reaction rates.
Major Products
The major products formed from these reactions include:
DSPE-PEG: An intermediate product formed during the synthesis.
DSPE-PEG-Folate: The final product used in various applications.
Applications De Recherche Scientifique
DSPE-PEG46-Folate has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for selective protein degradation.
Biology: Facilitates targeted delivery of therapeutic agents to cells expressing folate receptors.
Medicine: Employed in drug delivery systems for cancer therapy, leveraging the overexpression of folate receptors in cancer cells.
Industry: Utilized in the development of targeted drug delivery systems and nanomedicine.
Mécanisme D'action
The mechanism of action of DSPE-PEG46-Folate involves:
Targeted Delivery: The folate moiety binds to folate receptors on the surface of target cells, facilitating the delivery of the attached therapeutic agent.
Proteolysis-Targeting: In the context of PROTACs, the compound enables the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
DSPE-PEG-Folate: Similar to DSPE-PEG46-Folate but with different molecular weight of PEG.
DSPE-PEG-Maleimide: Another PEG-based linker used in PROTAC synthesis.
DSPE-PEG-Biotin: A PEG-based linker with biotin for targeted delivery.
Uniqueness
This compound is unique due to its specific combination of DSPE, PEG with a molecular weight of 46, and folate. This combination allows for targeted delivery to folate receptor-expressing cells and facilitates the synthesis of PROTACs for selective protein degradation .
Propriétés
Formule moléculaire |
C153H284N9O60P |
|---|---|
Poids moléculaire |
3240.9 g/mol |
Nom IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C153H284N9O60P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-145(164)219-137-142(222-146(165)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)138-221-223(171,172)220-44-42-156-153(170)218-134-133-217-132-131-216-130-129-215-128-127-214-126-125-213-124-123-212-122-121-211-120-119-210-118-117-209-116-115-208-114-113-207-112-111-206-110-109-205-108-107-204-106-105-203-104-103-202-102-101-201-100-99-200-98-97-199-96-95-198-94-93-197-92-91-196-90-89-195-88-87-194-86-85-193-84-83-192-82-81-191-80-79-190-78-77-189-76-75-188-74-73-187-72-71-186-70-69-185-68-67-184-66-65-183-64-63-182-62-61-181-60-59-180-58-57-179-56-55-178-54-53-177-52-51-176-50-49-175-48-47-174-46-45-173-43-41-155-144(163)40-39-143(151(168)169)160-149(166)139-35-37-140(38-36-139)157-135-141-136-158-148-147(159-141)150(167)162-152(154)161-148/h35-38,136,142-143,157H,3-34,39-135,137-138H2,1-2H3,(H,155,163)(H,156,170)(H,160,166)(H,168,169)(H,171,172)(H3,154,158,161,162,167)/t142-,143?/m0/s1 |
Clé InChI |
UNQSXAFPYZOTIN-APAVQLJASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


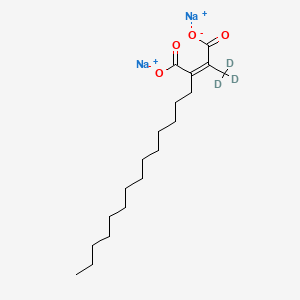
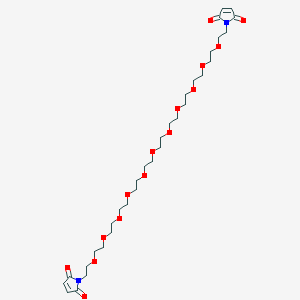
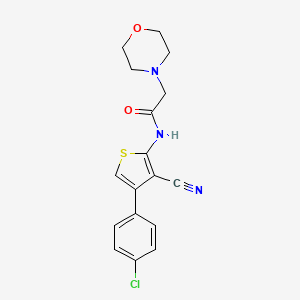

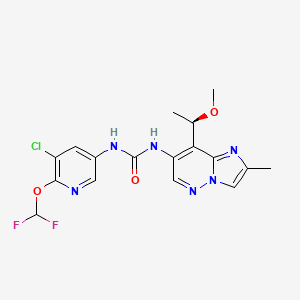


![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
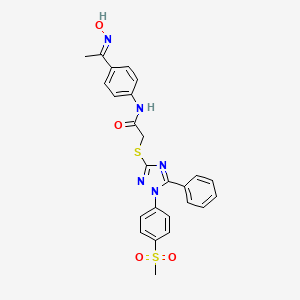
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
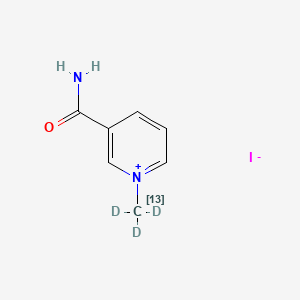
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
